![molecular formula C15H15N5O2 B12608090 6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897361-69-2](/img/structure/B12608090.png)
6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that contains a furan ring, a morpholine ring, and a pyrido[3,2-d]pyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic synthesis. A common approach might include:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step might involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the morpholine ring: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the pyrido[3,2-d]pyrimidine core can lead to partially or fully reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the furan or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrido[3,2-d]pyrimidine core could produce dihydropyrimidines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with such structures can act as ligands in catalytic reactions.
Material Science: They may be used in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: These compounds can be studied for their potential to inhibit specific enzymes.
Receptor Binding: They may interact with various biological receptors, making them candidates for drug development.
Medicine
Drug Development: Due to their potential biological activities, these compounds can be explored as leads for new therapeutic agents.
Diagnostics: They might be used in the development of diagnostic tools or imaging agents.
Industry
Agriculture: Such compounds can be investigated for their potential use as pesticides or herbicides.
Pharmaceuticals: They can be used in the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine would depend on its specific biological target. Generally, it might involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting specific signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
6-(Furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine: Lacks the morpholine ring.
4-(Morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine: Lacks the furan ring.
6-(Furan-2-yl)-4-(piperidin-4-yl)pyrido[3,2-d]pyrimidin-2-amine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of both the furan and morpholine rings in 6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine may confer unique biological activities and chemical properties compared to similar compounds. This dual functionality can enhance its potential as a versatile compound in various applications.
Propiedades
Número CAS |
897361-69-2 |
|---|---|
Fórmula molecular |
C15H15N5O2 |
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
6-(furan-2-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H15N5O2/c16-15-18-11-4-3-10(12-2-1-7-22-12)17-13(11)14(19-15)20-5-8-21-9-6-20/h1-4,7H,5-6,8-9H2,(H2,16,18,19) |
Clave InChI |
AVGQOPKIWCDESS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C4=CC=CO4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)

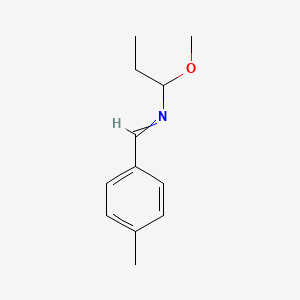
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
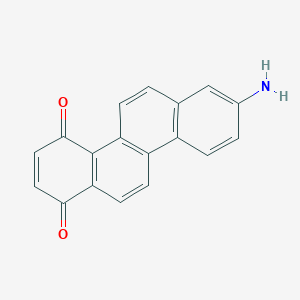
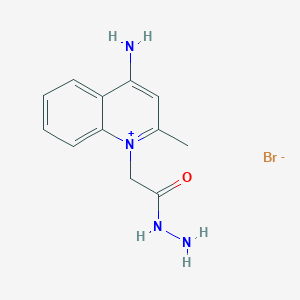
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)


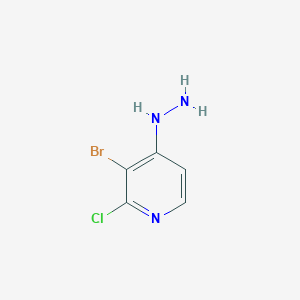
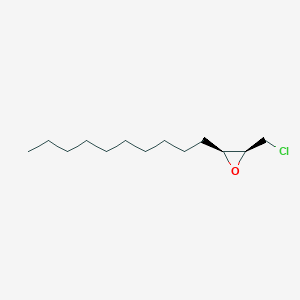
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
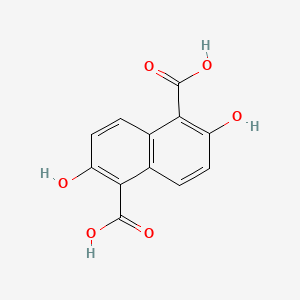
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
